N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide

Description

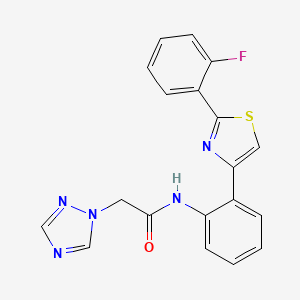

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a heterocyclic compound featuring a thiazole core substituted with a 2-fluorophenyl group at the 4-position, linked to a phenyl ring. The acetamide moiety at the phenyl's ortho position bears a 1,2,4-triazole substituent.

Properties

IUPAC Name |

N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]-2-(1,2,4-triazol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN5OS/c20-15-7-3-1-5-13(15)19-24-17(10-27-19)14-6-2-4-8-16(14)23-18(26)9-25-12-21-11-22-25/h1-8,10-12H,9H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKANGMKFWWGPEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)CN4C=NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiazole Ring: Starting with a fluorophenyl derivative, the thiazole ring is formed through a cyclization reaction involving a suitable thioamide and a halogenated phenyl compound.

Coupling with Phenyl Group: The thiazole intermediate is then coupled with a phenyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Introduction of the Triazole Group: The phenyl-thiazole intermediate undergoes a nucleophilic substitution reaction with a triazole derivative to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and triazole rings.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

Reduction: Reagents such as LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Thiazole-Triazole Hybrids

Key analogs include:

Key Findings :

Fluorophenyl-Containing Analogs

Fluorine substitution on aromatic rings enhances metabolic stability and target binding. Notable examples:

Key Findings :

Triazole-Acetamide Derivatives

Acetamide-linked triazoles are common in drug design. Comparative

Key Findings :

Biological Activity

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a synthetic compound that incorporates a thiazole moiety and a triazole ring, both of which are known for their significant biological activities. This article will explore the compound's biological properties, including its anticancer, antimicrobial, and antiviral activities, supported by relevant research findings and data tables.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing thiazole and triazole moieties. For instance, thiazole derivatives have shown significant cytotoxicity against various cancer cell lines. The compound's structure suggests it may interact with cellular targets involved in cancer proliferation.

Case Study : A study on similar thiazole derivatives reported IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against cancer cell lines such as Jurkat and A-431. The structural activity relationship (SAR) analysis indicated that modifications on the phenyl ring significantly influence cytotoxic activity .

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| 9 | 1.61 | Jurkat |

| 10 | 1.98 | A-431 |

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Thiazole derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like fluorine can enhance antibacterial properties.

Research Findings : In a comparative study, several thiazole derivatives exhibited enhanced antibacterial activity compared to standard antibiotics. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

| Compound | Activity Type | Effectiveness |

|---|---|---|

| 45a | Antibacterial | High |

| 45b | Antibacterial | Moderate |

Antiviral Activity

Triazole-containing compounds have been recognized for their antiviral properties, particularly against RNA viruses such as HIV. Preliminary studies suggest that the incorporation of triazole rings may enhance the compound's ability to inhibit viral replication.

Case Study : A related study on triazole derivatives found that modifications led to significant antiviral activity against wild-type HIV strains, with EC50 values in the low nanomolar range .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Thiazole and Triazole Rings : Essential for anticancer and antiviral activities.

- Substituents on the Phenyl Ring : Influence lipophilicity and target interaction.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Prepare the thiazole intermediate via cyclization of 2-fluoroacetophenone derivatives with thiourea under reflux in ethanol .

- Step 2 : Couple the thiazole moiety to the phenylacetamide backbone using chloroacetyl chloride in acetone at 0–5°C, followed by substitution with 1H-1,2,4-triazole in DMF under reflux .

- Optimization : Control pH (7–8) during coupling to minimize side reactions. Use TLC or HPLC to monitor reaction progress .

Q. How is the structural integrity of this compound validated post-synthesis?

- Analytical Workflow :

- NMR Spectroscopy : Confirm regioselectivity of triazole substitution (e.g., δ 8.2–8.5 ppm for triazole protons in NMR) .

- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H] at m/z 423.1) and fragmentation patterns .

- X-ray Crystallography : Resolve crystal packing and confirm stereoelectronic effects of the fluorophenyl group .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Protocols :

- Kinase Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to evaluate inhibition of JAK/STAT pathways, referencing structurally similar triazole-thiazole hybrids .

- Antimicrobial Activity : Perform broth microdilution assays against Candida parapsilosis (MIC values typically >50 µg/mL for thiazole-triazole derivatives) .

- Cytotoxicity : Screen against HEK-293 cells using MTT assays to establish IC values .

Advanced Research Questions

Q. How can contradictory data in biological activity reports (e.g., weak antifungal activity despite structural analogs showing efficacy) be resolved?

- Troubleshooting Framework :

- Assay Validation : Confirm reagent purity (e.g., RPMI-1640 medium for antifungal assays) and incubation conditions (e.g., 35°C vs. 37°C) .

- Structural Comparison : Overlay molecular docking poses with active analogs (e.g., 9c in ) to identify steric clashes or poor target binding .

- Metabolic Stability : Assess liver microsome stability; fluorophenyl groups may enhance metabolic resistance compared to chlorophenyl analogs .

Q. What strategies improve the compound’s pharmacokinetic properties for in vivo studies?

- Approaches :

- Prodrug Design : Introduce esterase-labile groups (e.g., acetyl) at the acetamide nitrogen to enhance solubility .

- Formulation : Use PEGylated liposomes to improve bioavailability; logP values >3.5 indicate need for solubilizing agents .

- SAR Studies : Replace the 2-fluorophenyl group with electron-withdrawing substituents (e.g., CF) to enhance blood-brain barrier penetration .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

- Techniques :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics to JAK2 (K values <100 nM indicate high affinity) .

- Isothermal Titration Calorimetry (ITC) : Quantify entropy-driven binding to triazole-recognizing enzymes .

- Cryo-EM : Resolve binding modes in complex with fungal CYP51 (e.g., PDB ID 3JUS homology modeling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.